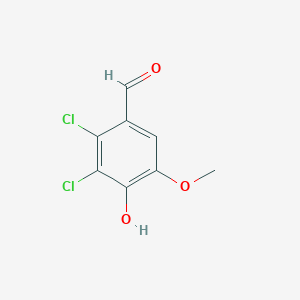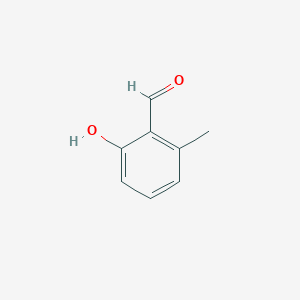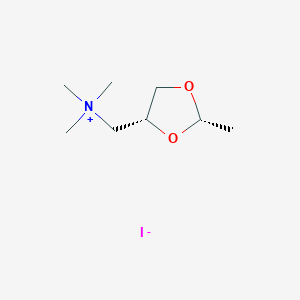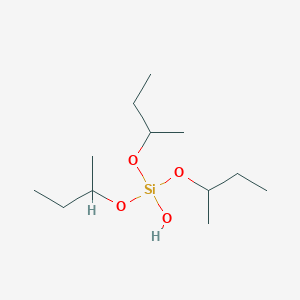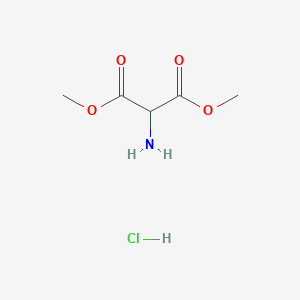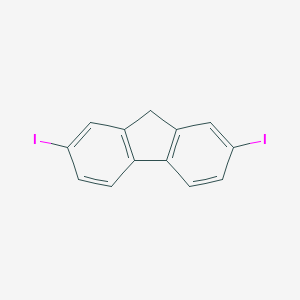
2,7-Diiodo-9H-fluoreno
Descripción general
Descripción
2,7-Diiodo-9H-fluorene is a useful research compound. Its molecular formula is C13H8I2 and its molecular weight is 418.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,7-Diiodo-9H-fluorene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Diiodo-9H-fluorene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diodos emisores de luz (LED)
Los derivados del compuesto, como el 2,7-Diiodo-9,9-dioctil-9H-fluoreno, se han utilizado en el desarrollo de materiales semiconductores que emiten luz cuando son excitados por un electrón . Esta propiedad es particularmente útil en la fabricación de LED y OLED, donde la alta eficiencia cuántica, el bajo voltaje de encendido y el alto rendimiento cuántico del material son beneficiosos.
Intermediarios farmacéuticos
Si bien no está directamente relacionado con el 2,7-Diiodo-9H-fluoreno, su análogo estructural, 2,7-Dihidroxi-9-fluoreno, se ha indicado como un importante intermedio farmacéutico . Se puede inferir que el this compound también puede servir como precursor o intermedio en la síntesis de agentes antitumorales e inhibidores del sistema nervioso simpático.
Agricultura
Similar a su papel en los productos farmacéuticos, el compuesto relacionado 2,7-Dihidroxi-9-fluoreno se usa para sintetizar herbicidas e insecticidas . Esto sugiere que el this compound podría explorarse para sus posibles aplicaciones en el desarrollo de nuevos productos químicos agrícolas.
Estabilizadores de polímeros y plastificantes
En la industria del plástico, se sintetizan derivados de compuestos de fluoreno como estabilizadores y plastificantes durante el proceso de polimerización . El this compound podría contribuir a la producción de productos bisfenólicos que mejoran la estabilidad y flexibilidad de los polímeros.
Materiales de cristal líquido
La capacidad de los derivados del fluoreno para producir fenómenos mesomórficos los convierte en candidatos para sintetizar nuevos compuestos orgánicos en el campo de los materiales de cristal líquido . El this compound podría ser instrumental en la creación de materiales con propiedades electroópticas únicas para pantallas y otras aplicaciones.
Materiales poliméricos funcionales
Por último, el papel del compuesto como precursor de los polifluorenos abre posibilidades para producir materiales poliméricos funcionales . Estos materiales pueden tener propiedades adaptadas para aplicaciones específicas, como polímeros conductores, marcadores fluorescentes y más.
Mecanismo De Acción
Direcciones Futuras
“2,7-Diiodo-9H-fluorene” has potential implications in several fields of research and industry, including organic electronics, optoelectronics, and sensing.
Relevant Papers
There are several papers relevant to “2,7-Diiodo-9H-fluorene”. For instance, one paper discusses the use of fluorene derivatives in the pharmaceutical industry to synthesize anti-tumor and sympathetic nerve inhibitors . Another paper highlights the potential of “2,7-Diiodo-9H-fluorene” in organic electronics, optoelectronics, and sensing.
Propiedades
IUPAC Name |
2,7-diiodo-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8I2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWGCTPMBCOCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348296 | |
| Record name | 2,7-Diiodo-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16218-28-3 | |
| Record name | 2,7-Diiodo-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2,7-Diiodofluorene in materials science?
A1: 2,7-Diiodofluorene serves as a crucial building block for synthesizing conjugated polymers, particularly polyfluorenes, which are highly sought-after for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its iodine atoms act as reactive sites for various cross-coupling reactions, enabling the incorporation of the fluorene unit into polymer chains. [, , , , , ]
Q2: How does the structure of 2,7-Diiodofluorene contribute to its reactivity in polymerization reactions?
A2: The presence of iodine atoms at the 2,7-positions of the fluorene ring significantly enhances the reactivity of 2,7-Diiodofluorene towards palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions. These reactions are essential for constructing conjugated polymer backbones. [, , ]
Q3: Can you elaborate on the role of 2,7-Diiodofluorene in the synthesis of red and deep-red emissive polymers?
A3: Researchers have successfully incorporated 2,6-diiodo-functionalized BODIPY monomers with 2,7-Diiodofluorene derivatives via Sonogashira polymerization, resulting in the creation of red and deep-red emissive polymeric BODIPY dyes. These polymers exhibit significant red-shifts in their absorption and emission spectra due to extended π-conjugation, making them valuable for optoelectronic applications. []
Q4: Has 2,7-Diiodofluorene been utilized in the development of any specific OLED materials?
A4: Yes, 2,7-Diiodofluorene has been employed in the synthesis of thermally crosslinkable OLED materials. By employing selective Ullmann and Suzuki-Miyaura cross-coupling reactions, researchers have synthesized novel meta- and para-functionalized 9,9-dialkyl-2,7-bis(vinyl-substituted-diphenylamino)-9H-fluorenes, which exhibit promising properties for OLED applications. []
Q5: How does the stoichiometry of 2,7-Diiodofluorene influence the properties of the resulting polymers?
A5: Nonstoichiometric direct arylation polycondensation of 2,7-Diiodofluorene with an excess of other monomers, like octafluorobiphenyl, allows for controlled polymer chain termination, influencing the final polymer properties. This approach enables the introduction of specific end groups, which can be tailored to enhance solubility or facilitate further functionalization. []
Q6: Beyond polymerization, what other chemical reactions has 2,7-Diiodofluorene been studied in?
A6: Researchers have extensively studied the oxidation kinetics of 2,7-Diiodofluorene with potassium permanganate in various media. These studies have provided valuable insights into the reaction mechanisms, intermediate species, and factors influencing the oxidation rates of halogenated fluorenes. [, ]
Q7: What analytical techniques are commonly used to characterize 2,7-Diiodofluorene and its derivatives?
A7: Common analytical techniques for characterizing 2,7-Diiodofluorene and its derivatives include gas chromatography-mass spectrometry (GC/MS), Fourier-transform infrared spectroscopy (FT-IR), X-ray photoelectron spectroscopy (XPS), and cyclic voltammetry (CV). These techniques provide information about the compound's structure, purity, and electrochemical properties. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


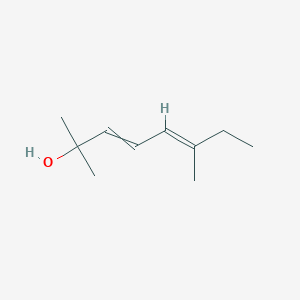
![Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl-](/img/structure/B95046.png)
